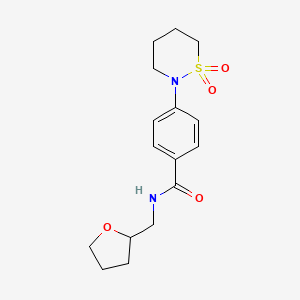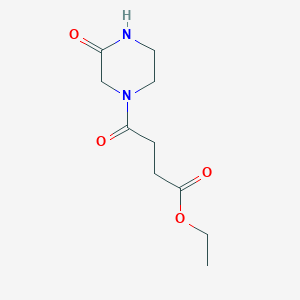![molecular formula C15H24N2O4S B4776614 N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4776614.png)
N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally similar to N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide often involves complex reactions, including the use of sulfonamide and benzamide pharmacophores due to their wide range of bioactivities. For instance, studies on fluorinated 3-benzyl-5-indolecarboxamides and carbon-11 labeled matrix metalloproteinase (MMP) inhibitors illustrate the sophisticated synthetic routes required to introduce specific functional groups, showcasing the complexity of synthesizing such compounds (Jacobs et al., 1994); (Zheng et al., 2004).
Molecular Structure Analysis
The molecular structure of such compounds is analyzed through techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation, revealing complex geometries and confirming configurations through experimental and theoretical methods. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrated the importance of molecular structural analysis in understanding compound properties (Demir et al., 2015).
Chemical Reactions and Properties
Compounds like N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide undergo various chemical reactions, highlighting their reactivity and interaction with different chemical entities. Studies on the addition of carbamoylsilane to N-sulfonylimines and the direct synthesis of α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides showcase the diverse chemical reactions these compounds participate in, leading to the formation of complex molecules (Liu et al., 2015).
Physical Properties Analysis
The physical properties of such compounds are crucial for understanding their behavior and potential applications. Investigations into their lipophilicity, crystalline structure, and solubility are fundamental aspects of their physical property analysis. For example, the study on investigating the spectrum of biological activity of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides included an analysis of their physical properties, such as lipophilicity, which is essential for their biological activity (Imramovský et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with biological systems, is crucial for compounds like N-isobutyl-4-methoxy-3-[(propylamino)sulfonyl]benzamide. Studies focused on the synthesis, characterization, and biological screening of benzamide derivatives provide insights into their antimicrobial activities, demonstrating the significance of chemical property analysis in determining their potential applications (Priya et al., 2006).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-3-(propylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-8-17-22(19,20)14-9-12(6-7-13(14)21-4)15(18)16-10-11(2)3/h6-7,9,11,17H,5,8,10H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBDPMINWZRFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NCC(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methylpropyl)-3-(propylsulfamoyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-methylphenyl)propanamide](/img/structure/B4776551.png)
![4-methoxy-N,3-dimethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4776557.png)

![5-{[2-(4-methoxyphenoxy)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B4776577.png)

![7-[2-(4-biphenylyl)-2-oxoethoxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4776588.png)
![3,4-dimethyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4776589.png)
![4-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-2-(2-furyl)-1,3-oxazol-5(4H)-one](/img/structure/B4776596.png)
![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4776602.png)
![N-[(6-bromo-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4776608.png)
![N-(3,4-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4776622.png)
![N-(2-ethylphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4776628.png)
![[1-(2-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4776635.png)
![(4-fluorophenyl){4-[2-(4-hydroxy-3,5-dimethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B4776649.png)